4-benzoyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
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Description
4-benzoyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a compound that belongs to the class of benzothiazole derivatives . Benzothiazole (BT) is a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products . BT derivatives are manufactured worldwide for a wide variety of applications .
Synthesis Analysis
The synthesis of this compound involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions using dimethyl formamide as solvent . The synthesized compounds were characterized by FTIR, 1H-NMR, 13C-NMR, and HRMS spectral data .Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS .Mechanism of Action
Target of Action
Benzothiazole and benzoxazole compounds, which are part of the structure of this compound, have been associated with a variety of therapeutic applications . They have shown various biological properties in the form of antioxidant, anticancer, anti-inflammatory, analgesic, and acetylcholinesterase inhibitory agents .
Mode of Action
Benzothiazole and benzoxazole compounds have been found to interact with their targets leading to a variety of biological effects .
Biochemical Pathways
Benzothiazole and benzoxazole compounds have been found to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Benzothiazole and benzoxazole compounds have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
4-benzoyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3S/c1-27-17-8-5-9-18-19(17)23-22(28-18)24-21(26)16-12-10-15(11-13-16)20(25)14-6-3-2-4-7-14/h2-13H,1H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGWZYORHVGCGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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